molecular formula C12H16F2N2O2 B11797363 Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate

Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate

Katalognummer: B11797363
Molekulargewicht: 258.26 g/mol
InChI-Schlüssel: JBKXKTBYFSPEND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a cyclohexyl group, a difluoromethyl group, and a pyrazole ring. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of cyclohexylamine with difluoromethylpyrazole-4-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction parameters and can produce larger quantities of the compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • Methyl 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylate
  • Methyl 1-cyclohexyl-5-ethyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C12H16F2N2O2

Molekulargewicht

258.26 g/mol

IUPAC-Name

methyl 1-cyclohexyl-5-(difluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H16F2N2O2/c1-18-12(17)9-7-15-16(10(9)11(13)14)8-5-3-2-4-6-8/h7-8,11H,2-6H2,1H3

InChI-Schlüssel

JBKXKTBYFSPEND-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(N(N=C1)C2CCCCC2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.